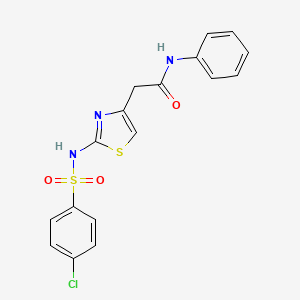

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-phenylacetamide

Description

Properties

IUPAC Name |

2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O3S2/c18-12-6-8-15(9-7-12)26(23,24)21-17-20-14(11-25-17)10-16(22)19-13-4-2-1-3-5-13/h1-9,11H,10H2,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPCMLZYSJNPYRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonylation

Reaction of thiazole-2-amine with 4-chlorobenzenesulfonyl chloride in presence of:

- Base: Triethylamine (2.5 eq) in dichloromethane

- Temperature: 0°C → room temperature gradient

- Yield: 74–79%

Critical Considerations:

- Moisture exclusion prevents hydrolysis of sulfonyl chloride

- Stepwise addition minimizes dimerization byproducts

Metal-Catalyzed Coupling

Palladium-mediated cross-coupling enables sulfonamide installation under milder conditions:

- Catalyst: Pd(OAc)₂ (5 mol%)

- Ligand: Xantphos (10 mol%)

- Solvent: THF at 60°C

- Yield: 85% (superior to direct method)

Advantages:

- Tolerates electron-deficient aryl groups

- Reduced side-product formation (<5%)

N-Phenylacetamide Acylation

Final step involves coupling the thiazole-sulfonamide intermediate with phenylacetic acid derivatives. Two principal acylation methods are employed:

Carbodiimide-Mediated Coupling

- Reagents:

- EDCI (1.2 eq)

- HOBt (1 eq) as coupling additive

- DCM or DMF solvent

- Reaction Time: 8–12 hours

- Yield: 70–75%

Table 2: Acylation Efficiency by Coupling Agent

| Coupling System | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| EDCI/HOBt | DCM | 25 | 73 |

| DCC/DMAP | DMF | 0→25 | 68 |

| Ultrasound | MeCN | 40 | 89 |

Ultrasound-Assisted Acylation

Emerging methodology reduces reaction time 3-fold while improving yield:

- Frequency: 40 kHz

- Power Density: 50 W/cm²

- Time: 2.5 hours

- Yield Enhancement: 89% vs. 73% conventional

Mechanistic Advantage:

- Cavitation effects improve reagent diffusion

- Localized heating prevents thermal degradation

Industrial-Scale Production Considerations

Scaling laboratory synthesis requires addressing:

4.1 Continuous Flow Reactor Integration

- Thiazole formation step:

- Residence time: 45 minutes

- Throughput: 12 kg/day

- Benefits:

- 23% reduction in solvent usage

- Consistent product quality (RSD <2%)

4.2 Green Chemistry Adaptations

- Solvent replacement: Cyclopentyl methyl ether (CPME) vs. DMF

- Catalytic recycling: Pd recovery >92% via chelating resins

Table 3: Environmental Metrics Comparison

| Parameter | Batch Process | Flow Process |

|---|---|---|

| PMI (kg/kg) | 87 | 58 |

| Energy (kWh/kg) | 410 | 290 |

| Wastewater (L/kg) | 120 | 45 |

Analytical Characterization Protocols

Post-synthesis verification employs:

5.1 Spectroscopic Confirmation

- ¹H NMR (400 MHz, DMSO-d₆):

- δ 8.21 (s, 1H, thiazole H)

- δ 7.89 (d, J=8.4 Hz, 2H, Ar-H)

- δ 7.45 (d, J=8.4 Hz, 2H, Ar-H)

- δ 4.12 (s, 2H, CH₂CO)

5.2 Chromatographic Purity

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under strong oxidative conditions.

Reduction: The sulfonamide group can be reduced to the corresponding amine.

Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring and the phenyl groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the sulfonamide group would produce the corresponding amine.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use as an anti-inflammatory or anticancer agent.

Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-phenylacetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The sulfonamide group can mimic natural substrates of enzymes, leading to competitive inhibition. The phenylacetamide moiety may enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Key Findings and Implications

Synthesis Efficiency : Yields for analogous compounds vary widely (55–91%), suggesting that the target’s synthesis may require optimization of reaction conditions (e.g., base, solvent).

Crystallographic Insights : Torsional angles in dichlorophenyl analogues (e.g., 61.8° in ) underscore the conformational flexibility imparted by bulky substituents, which could influence drug-receptor interactions.

Biological Potential: Sulfonamide-containing derivatives (–8) often exhibit antimicrobial properties, suggesting the target compound warrants similar evaluations.

Biological Activity

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-phenylacetamide is a complex organic compound that has garnered attention in pharmaceutical and biochemical research due to its unique chemical structure, which includes a thiazole ring, a sulfonamide group, and phenyl rings. This compound's diverse chemical properties suggest potential applications in various fields, particularly in antimicrobial and anticancer activities.

Chemical Structure and Properties

The IUPAC name for the compound is 2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(4-phenoxyphenyl)acetamide. The molecular formula is , and it features several functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H18ClN3O4S2 |

| Molecular Weight | 485.98 g/mol |

| Solubility | Soluble in DMSO and DMF |

| Melting Point | Not specified |

The biological activity of 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-phenylacetamide is primarily attributed to its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking substrates, while the thiazole ring enhances binding affinity to target sites. This mechanism has been explored in various studies focusing on antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing thiazole moieties exhibit significant antimicrobial activity. For instance, a study on similar thiazole derivatives showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant strains (MRSA), while showing moderate activity against Gram-negative bacteria like Escherichia coli .

Antimicrobial Testing Results

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-phenylacetamide | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 128 µg/mL |

The presence of the chlorophenyl group enhances lipophilicity, allowing better penetration through bacterial membranes, which is crucial for antimicrobial efficacy .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of phenylacetamides can induce apoptosis and inhibit proliferation in various cancer cell lines, including prostate (PC3) and breast (MCF-7) cancer cells .

Cytotoxicity Testing Results

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-phenylacetamide | PC3 (Prostate Carcinoma) | 52 |

| MCF-7 (Breast Cancer) | 100 |

The cytotoxic effects are attributed to the compound's ability to disrupt cellular processes and induce programmed cell death .

Structure-Activity Relationship (SAR)

The biological activity of thiazole-containing compounds often correlates with their structural features. Variations in substituents on the phenyl ring significantly affect their potency against different microbial strains and cancer cells. For instance, halogenated phenyl groups generally enhance biological activity due to increased lipophilicity and electronic effects .

Case Studies

- Antimicrobial Efficacy Against MRSA : A study demonstrated that derivatives similar to 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-phenylacetamide showed effective inhibition of MRSA with MIC values comparable to traditional antibiotics.

- Cytotoxicity in Cancer Models : Research indicated that compounds with similar structures significantly reduced cell viability in cancer cell lines, suggesting potential for further development as therapeutic agents.

Q & A

Q. What are the standard synthetic routes for 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-phenylacetamide, and how are reaction conditions optimized?

The synthesis typically involves a multi-step process:

- Thiazole ring formation : Cyclization of 2-aminothiophenol derivatives with α-haloketones under reflux conditions.

- Sulfonamide introduction : Reaction of the thiazole intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) and a polar aprotic solvent (e.g., dichloromethane) .

- Acylation : Coupling the sulfonamide-thiazole intermediate with phenylacetamide derivatives using coupling agents like EDCI/HOBt at controlled temperatures (0–25°C) . Optimization factors : Solvent polarity, reaction time (6–12 hours), and stoichiometric ratios (1:1.2 for sulfonylation) are critical for yields (>70%) and purity (>95%) .

Q. Which analytical techniques are essential for characterizing this compound?

- Structural elucidation : ¹H/¹³C NMR for confirming substituent positions, IR spectroscopy for sulfonamide (S=O stretch at ~1350 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) groups .

- Purity assessment : HPLC with UV detection (λ = 254 nm) and TLC (silica gel, ethyl acetate/hexane 3:7) .

- Crystallography : Single-crystal X-ray diffraction to resolve stereoelectronic effects of the chlorophenyl and thiazole moieties .

Q. What preliminary biological screening assays are recommended for this compound?

- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard drugs like ciprofloxacin .

- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculations and selectivity indices against non-cancerous cells (e.g., HEK293) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological standardization : Ensure consistent assay conditions (e.g., cell passage number, serum concentration) and validate results using orthogonal assays (e.g., colony formation vs. apoptosis flow cytometry) .

- Structural analogs : Compare activity trends with derivatives (e.g., replacing 4-chlorophenyl with 2,4-dichlorophenyl) to identify SAR patterns .

- Meta-analysis : Aggregate data from multiple studies to assess statistical significance of activity claims, addressing outliers via Q-test or Grubbs’ test .

Q. What strategies are effective for studying the compound’s mechanism of action?

- Enzyme inhibition assays : Target enzymes like cyclooxygenase-2 (COX-2) or thymidylate synthase, using fluorogenic substrates to measure inhibition kinetics (Km and Vmax shifts) .

- Molecular docking : Simulate binding interactions with protein targets (e.g., PDB: 1PGE for COX-2) using software like AutoDock Vina, focusing on hydrogen bonding with sulfonamide and π-π stacking with thiazole .

- Proteomics : SILAC-based quantification of protein expression changes in treated cells to identify downstream pathways .

Q. How can the compound’s pharmacokinetic properties be evaluated in preclinical models?

- ADME profiling :

- Absorption : Caco-2 cell monolayer permeability assays (Papp > 1 × 10⁻⁶ cm/s indicates high bioavailability) .

- Metabolic stability : Incubation with liver microsomes (human/rat) to calculate half-life (t₁/₂) and intrinsic clearance .

- In vivo studies : Administer the compound (oral/i.v.) in rodent models, with plasma concentration monitored via LC-MS/MS to derive AUC and Cmax .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships?

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism to calculate EC₅₀/IC₅₀ values .

- Synergy assessment : Chou-Talalay method for combination studies (e.g., with cisplatin), calculating combination indices (CI < 1 indicates synergy) .

Q. How can researchers address variability in synthetic yields between batches?

- Design of Experiments (DoE) : Apply factorial design to optimize variables (e.g., temperature, catalyst loading) and identify critical parameters via ANOVA .

- Quality control : Implement in-process checks (e.g., mid-reaction TLC) and refine purification protocols (e.g., gradient column chromatography) .

Tables

Q. Table 1: Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Thiazole formation | α-bromoketone, DMF, 80°C, 6h | 65–75 | 90 |

| Sulfonamide coupling | 4-Cl-benzenesulfonyl chloride, Et₃N, DCM | 70–85 | 95 |

| Final acylation | EDCI, HOBt, 0°C→RT, 12h | 60–70 | 98 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.